3-(Hexyloxy)propane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications:

Limited research suggests HOPD might hold potential in specific scientific areas:

- Polymer Synthesis: Studies indicate HOPD's ability to participate in the formation of polyesters, potentially leading to the development of new biocompatible and biodegradable materials [].

- Drug Delivery Systems: HOPD's hygroscopic nature (attracting water molecules) could be beneficial in designing moisture-controlled drug delivery systems [].

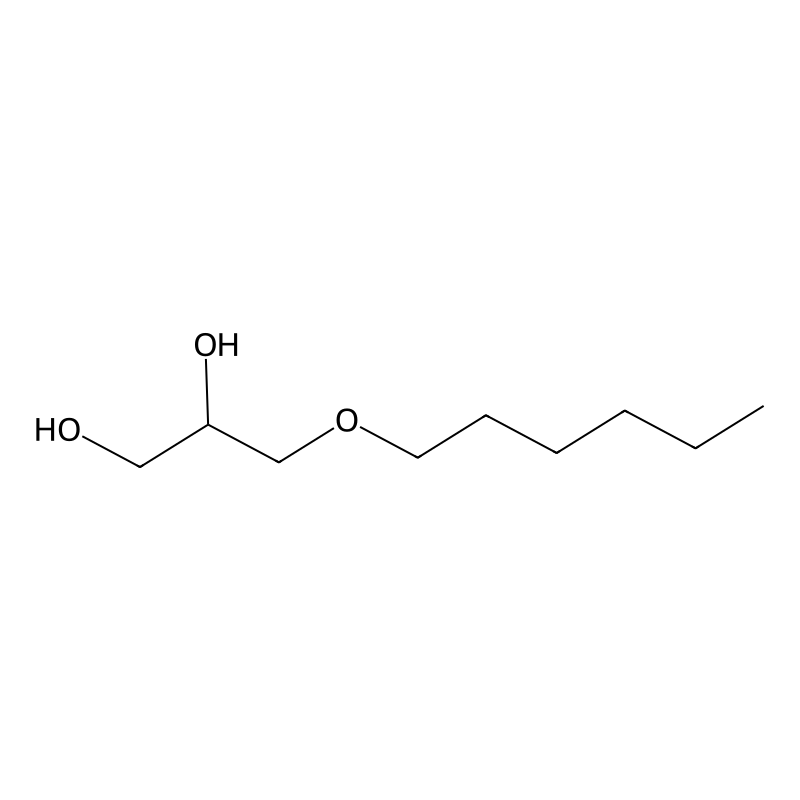

3-(Hexyloxy)propane-1,2-diol is an organic compound with the molecular formula C₉H₂₀O₃ and a molecular weight of approximately 176.25 g/mol. This compound features a propane backbone with two hydroxyl groups at the first and second positions, and a hexyloxy group attached at the third position. Its structure can be represented as follows:

textHO-CH(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)-CH(OH)-CH₂-OH

This compound is classified under the category of polyols, which are alcohols containing multiple hydroxyl functional groups. The presence of the hexyloxy group contributes to its unique properties, including solubility in various solvents and potential utility in different applications.

- Esterification: Reacting with carboxylic acids to form esters.

- Dehydration: Under strong acidic conditions, it can lose water to form alkenes.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions highlight its versatility in synthetic organic chemistry.

- Antimicrobial Activity: Some polyols have shown effectiveness against various bacteria and fungi.

- Skin Irritation Potential: Safety data indicate that this compound may cause skin irritation and serious eye damage upon exposure.

Further research is needed to elucidate its specific biological effects.

Several methods can be employed to synthesize 3-(Hexyloxy)propane-1,2-diol:

- Alkylation of Propylene Glycol: Propylene glycol can be alkylated with hexanol in the presence of a base to introduce the hexyloxy group.

- Direct Etherification: Propylene glycol can react with hexyl halides under acidic conditions to form the desired ether.

- Reduction Reactions: Starting from appropriate ketones or aldehydes, reduction processes can yield the diol.

These methods allow for the production of this compound with varying degrees of purity and yield.

3-(Hexyloxy)propane-1,2-diol has potential applications in various fields:

Interaction studies involving 3-(Hexyloxy)propane-1,2-diol primarily focus on its behavior in formulations. Key aspects include:

- Compatibility with Other Ingredients: Assessing how it interacts with surfactants and other active ingredients in cosmetic formulations.

- Stability Studies: Evaluating how it maintains stability under varying pH levels and temperatures during storage.

These studies are crucial for understanding its practical applications and safety profile.

Several compounds share structural similarities with 3-(Hexyloxy)propane-1,2-diol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Propanediol | Propylene glycol with two hydroxyl groups | Commonly used as a solvent; less hydrophobic than 3-(Hexyloxy)propane-1,2-diol |

| 3-(Octyloxy)propane-1,2-diol | Similar structure but with an octyloxy group | Higher hydrophobicity; different solubility characteristics |

| 3-(Butyloxy)propanediol | Contains a butyloxy group instead | Shorter carbon chain; different physical properties |

The unique hexyloxy group in 3-(Hexyloxy)propane-1,2-diol provides distinct solubility and reactivity profiles compared to these similar compounds. This makes it particularly valuable in specialized applications where specific interactions are desired.

The theoretical understanding of 3-(Hexyloxy)propane-1,2-diol is fundamentally rooted in amphiphilic structure theory, which describes molecules possessing both hydrophilic and hydrophobic regions within a single molecular framework [1] [2]. This compound exhibits the classic amphiphilic architecture with a molecular formula of C₉H₂₀O₃ and molecular weight of 176.25 grams per mole [3] [4]. The molecule consists of a hydrophilic propane-1,2-diol head group containing two hydroxyl functional groups and a hydrophobic hexyl chain tail connected through an ether linkage [5] [6].

The amphiphilic nature of 3-(Hexyloxy)propane-1,2-diol arises from the distinct polarity regions within its molecular structure [7]. The hydrophilic head group, containing the propane-1,2-diol moiety with hydroxyl groups at positions 1 and 2, provides water solubility through hydrogen bonding capabilities [8]. The hydrophobic tail, consisting of a six-carbon alkyl chain, contributes to surface activity and interfacial adsorption properties [2] [9].

According to amphiphilic structure theory, the balance between hydrophilic and hydrophobic components determines the molecule's behavior in aqueous systems [10] [11]. For 3-(Hexyloxy)propane-1,2-diol, the hydrophilic-lipophilic balance is estimated to be moderate, with a calculated logarithmic partition coefficient (LogP) of 1.81 at 20°C [3]. This value indicates a balanced amphiphilic character that enables the molecule to function effectively at interfaces between polar and nonpolar phases [12].

The ether linkage connecting the hydrophilic and hydrophobic regions provides conformational flexibility, allowing the molecule to adopt various orientations at interfaces [9]. This structural feature is crucial for the compound's ability to reduce surface tension from approximately 72 millinewtons per meter for pure water to 56.2 millinewtons per meter at a concentration of 1 gram per liter [3].

| Property | Value | Theoretical Significance |

|---|---|---|

| Molecular Formula | C₉H₂₀O₃ | Defines stoichiometric composition [3] |

| Molecular Weight | 176.25 g/mol | Determines molecular size effects [3] |

| LogP (calculated) | 1.81 | Indicates hydrophobic-hydrophilic balance [3] |

| Surface Tension | 56.2 mN/m | Demonstrates interfacial activity [3] |

| Density | 0.97 g/cm³ | Affects molecular packing [13] |

Self-Assembly Thermodynamic Models

The self-assembly behavior of 3-(Hexyloxy)propane-1,2-diol can be understood through established thermodynamic models that describe the spontaneous organization of amphiphilic molecules into ordered structures [14] [15]. The driving forces for self-assembly include the minimization of free energy through the reduction of unfavorable interactions between hydrophobic regions and water molecules [16].

Thermodynamic models for amphiphilic self-assembly are based on the pseudo-phase separation approach, where micelle formation is treated as a phase transition [17] [16]. For 3-(Hexyloxy)propane-1,2-diol, the critical micelle concentration is estimated to be in the moderate to high range of 10⁻² to 10⁻³ molar, based on comparison with structurally similar glycol ethers [9] [18].

The thermodynamic parameters governing self-assembly include the standard free energy of micellization (ΔG°ₘᵢc), enthalpy of micellization (ΔH°ₘᵢc), and entropy of micellization (ΔS°ₘᵢc) [15] [18]. For similar propanediol derivatives, studies have shown that micelle formation is typically an entropy-driven process with negative values for both free energy and enthalpy changes [18].

The temperature dependence of self-assembly follows the Gibbs-Helmholtz relationship, where the equilibrium between monomeric and aggregated states is influenced by thermal energy [15] [19]. For 3-(Hexyloxy)propane-1,2-diol, the presence of the hexyl chain provides sufficient hydrophobic driving force for aggregation, while the diol head group contributes to the stability of assembled structures through hydrogen bonding networks [20].

Self-limiting assembly mechanisms apply to 3-(Hexyloxy)propane-1,2-diol, where finite-size aggregates are favored over unlimited growth due to the balance between attractive hydrophobic interactions and repulsive steric effects [14]. The aggregation number and structure of these assemblies depend on the specific thermodynamic conditions and the molecular geometry of the amphiphile [21] [22].

Structure-Activity Relationship Frameworks

Structure-activity relationship frameworks provide quantitative methods for correlating the molecular structure of 3-(Hexyloxy)propane-1,2-diol with its physicochemical and biological properties [23] [24]. These frameworks utilize mathematical models that relate structural descriptors to observed activities or properties [25] [26].

The quantitative structure-activity relationship approach for 3-(Hexyloxy)propane-1,2-diol follows the general equation: Activity = f(physicochemical properties and structural properties) + error [24] [26]. Key molecular descriptors include hydrophobic surface area, hydrogen bonding capacity, molecular volume, and electronic properties [27] [12].

For amphiphilic compounds like 3-(Hexyloxy)propane-1,2-diol, the Hansch equation provides a fundamental framework relating biological or physicochemical activity to partition coefficients, electronic parameters, and steric factors [28] [29]. The general form is: log(1/C) = k₁(logP) + k₂(σ) + k₃(Eₛ) + k₄, where C represents the concentration required for a specific effect [28].

The hydrophobic surface area descriptors are particularly relevant for 3-(Hexyloxy)propane-1,2-diol, as they capture information about structural features responsible for hydrophobic and hydrophilic intermolecular interactions [27]. The compound's calculated LogP value of 1.81 indicates moderate hydrophobicity that influences its interfacial behavior and self-assembly properties [3] [12].

Electronic descriptors for 3-(Hexyloxy)propane-1,2-diol include the predicted pKa value of 13.69 ± 0.20, which relates to the ionization potential of the hydroxyl groups [3]. Steric descriptors account for the molecular volume and conformational flexibility provided by the ether linkage and alkyl chain [27].

| Descriptor Type | Parameter | Value/Significance |

|---|---|---|

| Hydrophobic | LogP | 1.81 (moderate hydrophobicity) [3] |

| Electronic | pKa | 13.69 ± 0.20 (hydroxyl ionization) [3] |

| Steric | Molecular Volume | Related to hexyl chain length |

| Hydrogen Bonding | H-bond Donors | 2 (hydroxyl groups) |

| Hydrogen Bonding | H-bond Acceptors | 3 (oxygen atoms) |

Theoretical Basis for Interfacial Phenomena

The theoretical foundation for understanding interfacial phenomena involving 3-(Hexyloxy)propane-1,2-diol is based on thermodynamic principles governing the behavior of molecules at phase boundaries [30] [31]. Interfacial phenomena occur at the limit between two immiscible phases, where molecules experience asymmetric interactions compared to bulk phases [32].

Surface tension theory explains the observed reduction in interfacial tension when 3-(Hexyloxy)propane-1,2-diol is present at the air-water interface [19] [33]. The compound reduces surface tension from 72 millinewtons per meter for pure water to 56.2 millinewtons per meter, demonstrating significant surface activity [3]. This reduction occurs because amphiphilic molecules orient at the interface with hydrophilic head groups directed toward the aqueous phase and hydrophobic tails extending into the air phase [30].

The Gibbs adsorption equation describes the relationship between surface concentration and bulk concentration for 3-(Hexyloxy)propane-1,2-diol at interfaces [34]. The surface excess concentration is determined by the balance between adsorption energy and thermal desorption, with the ether-linked structure providing optimal flexibility for interfacial orientation [32].

Interfacial thermodynamics for 3-(Hexyloxy)propane-1,2-diol involves the concept of surface free energy, which represents the excess energy of molecules at interfaces compared to bulk phases [33]. The work required to create new interfacial area is minimized when amphiphilic molecules adsorb at interfaces, leading to spontaneous surface activity [19].

The contact angle and wettability behavior of 3-(Hexyloxy)propane-1,2-diol on solid surfaces depend on the balance between adhesive forces at the solid-liquid interface and cohesive forces within the liquid phase [31]. The compound's moderate hydrophilic-lipophilic balance enables it to modify wetting properties of various surfaces [20].

Molecular Interaction Principles

The molecular interaction principles governing 3-(Hexyloxy)propane-1,2-diol behavior encompass various non-covalent forces that determine intermolecular associations and self-assembly processes [35] [8]. These interactions include hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects [36].

Hydrogen bonding represents a primary interaction mechanism for 3-(Hexyloxy)propane-1,2-diol, with the two hydroxyl groups serving as both hydrogen bond donors and acceptors [8]. The compound can form intermolecular hydrogen bonds with water molecules, contributing to its partial water solubility and surface activity [20]. The ether oxygen also functions as a hydrogen bond acceptor, providing additional interaction sites [35].

Van der Waals forces, including London dispersion forces, operate between the hydrophobic hexyl chains of different molecules [35] [36]. These weak but significant interactions contribute to the aggregation tendency and self-assembly behavior observed in concentrated solutions [22]. The strength of these interactions increases with the surface area of contact between alkyl chains [16].

Electrostatic interactions for 3-(Hexyloxy)propane-1,2-diol are primarily dipolar in nature, arising from the polar character of the hydroxyl groups and ether linkage [35] [8]. The predicted pKa value of 13.69 indicates that the hydroxyl groups remain largely protonated under normal physiological conditions, contributing to the molecule's neutral character [3].

Hydrophobic interactions drive the self-assembly and interfacial adsorption of 3-(Hexyloxy)propane-1,2-diol through the tendency of hydrophobic regions to minimize contact with water molecules [10] [37]. The hexyl chain provides sufficient hydrophobic character to promote aggregation while maintaining adequate water solubility through the diol head group [9].

The combination of these molecular interaction principles determines the overall behavior of 3-(Hexyloxy)propane-1,2-diol in various environments, including its effectiveness as a penetration enhancer and its role in modifying interfacial properties [39]. The balance between attractive and repulsive forces governs the formation of finite-size aggregates and the stability of interfacial films [14] [21].

| Interaction Type | Molecular Origin | Contribution to Behavior |

|---|---|---|

| Hydrogen Bonding | Hydroxyl groups, ether oxygen | Water solubility, interfacial stabilization [8] |

| Van der Waals Forces | Hexyl chain interactions | Aggregation, hydrophobic association [36] |

| Electrostatic | Dipolar character | Molecular orientation, phase behavior [35] |

| Hydrophobic Effect | Water-alkyl chain interactions | Self-assembly driving force [10] |

The synthesis of 3-(Hexyloxy)propane-1,2-diol, a glycerol monoalkyl ether derivative with the molecular formula C₉H₂₀O₃, represents a significant area of research in contemporary organic chemistry. This compound, characterized by its unique structural features combining both ether and diol functionalities, can be synthesized through various methodologies, each offering distinct advantages and challenges. The following comprehensive examination explores six primary synthetic approaches, with particular emphasis on mechanistic pathways, catalytic innovations, and green chemistry considerations.

Etherification Reaction Mechanisms

The fundamental etherification reactions leading to 3-(Hexyloxy)propane-1,2-diol formation operate through well-established mechanistic pathways that govern both selectivity and efficiency. The primary mechanism involves nucleophilic substitution reactions where oxygen-centered nucleophiles attack electrophilic carbon centers.

In the context of glycerol-derived ether synthesis, etherification proceeds through either unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanisms. The SN2 pathway predominates when primary alkyl halides are employed as electrophiles, proceeding through a concerted mechanism without the formation of discrete carbocation intermediates. This mechanism is characterized by backside attack of the nucleophile, resulting in inversion of stereochemistry at the reaction center.

The reaction kinetics follow second-order behavior, with the rate equation expressed as: Rate = k[nucleophile][electrophile]. The transition state exhibits partial bond formation between the nucleophile and electrophile while simultaneously showing partial bond breaking with the leaving group.

For secondary and tertiary alkyl substrates, the SN1 mechanism becomes operative, involving initial formation of carbocation intermediates through heterolytic bond cleavage. These carbocation species exhibit varying degrees of stability depending on substitution patterns, with tertiary carbocations demonstrating greater stability than secondary or primary analogs. The reaction proceeds through multiple elementary steps: initial leaving group departure, carbocation formation, nucleophilic attack, and subsequent proton transfer steps.

Recent mechanistic investigations utilizing density functional theory calculations have revealed that reductive etherification pathways may involve enol intermediate formation, particularly in catalytic systems employing supported metal catalysts. These studies demonstrate that reaction pathways can diverge through direct, ketal, or enol mechanisms, with the enol pathway often proving most energetically favorable.

Williamson Ether Synthesis Protocols

The Williamson ether synthesis represents the most widely utilized methodology for constructing ether linkages in 3-(Hexyloxy)propane-1,2-diol synthesis. This classical approach, originally developed by Alexander Williamson in 1850, operates through SN2 displacement of halide ions by alkoxide nucleophiles.

The fundamental transformation involves reaction between glycerol-derived alkoxide ions and hexyl halides under basic conditions. The protocol typically employs strong bases such as sodium hydride or potassium hydride to generate the requisite alkoxide nucleophiles. The reaction proceeds optimally with primary alkyl halides, as secondary and tertiary halides undergo competitive elimination reactions leading to alkene byproducts.

Contemporary implementations of Williamson ether synthesis have incorporated several procedural modifications to enhance selectivity and yield. The utilization of silver oxide as a mild base enables direct reaction between alcohols and alkyl halides without pre-formation of metal alkoxide intermediates. This variation proves particularly advantageous for sensitive substrates where harsh basic conditions may cause decomposition.

Solvent selection critically influences reaction outcomes in Williamson ether synthesis. Dipolar aprotic solvents such as dimethyl sulfoxide and dimethylformamide minimize dehydrohalogenation side reactions while facilitating nucleophilic substitution. The coordinating ability of these solvents stabilizes cationic species while maintaining nucleophile reactivity.

Microwave-assisted Williamson synthesis protocols have emerged as environmentally benign alternatives to conventional heating methods. These approaches reduce reaction times from hours to minutes while maintaining high product yields. Additionally, the development of supported catalysts derived from agricultural waste materials provides sustainable alternatives to traditional basic catalysts.

Glycerol-Based Synthetic Approaches

Direct glycerol functionalization represents an increasingly important synthetic strategy for 3-(Hexyloxy)propane-1,2-diol preparation, particularly given the abundance of glycerol as a biodiesel production byproduct. These approaches circumvent the need for glycerol derivative intermediates, offering atom-economical pathways to target molecules.

The direct etherification of glycerol with hexanol proceeds through acid-catalyzed mechanisms involving protonation of hydroxyl groups to generate better leaving groups. Ion-exchange resins such as Amberlyst 15 and Dowex 50WX2 serve as effective heterogeneous catalysts for these transformations, enabling catalyst recovery and reuse.

Reaction selectivity represents a significant challenge in direct glycerol etherification due to the presence of three reactive hydroxyl groups. The primary hydroxyl groups typically exhibit greater reactivity than the secondary hydroxyl group, leading to preferential formation of primary ether linkages. However, controlling regioselectivity to favor monoetherification over polyetherification requires careful optimization of reaction conditions.

Temperature control proves critical in glycerol-based synthesis, with optimal conditions typically ranging from 80-140°C. Lower temperatures favor monoether formation while higher temperatures promote polyether products. Water removal through azeotropic distillation or molecular sieve drying enhances reaction conversion by shifting equilibrium toward ether products.

Recent advances in glycerol conversion have focused on the development of bifunctional catalysts combining Lewis and Brønsted acid sites. These catalyst systems enable concurrent activation of both glycerol and alcohol substrates, leading to enhanced reaction rates and selectivities. Cationic exchangers modified with metal ions such as aluminum, zinc, and iron have demonstrated particular efficacy in these transformations.

Green Chemistry Considerations

The development of environmentally sustainable synthetic methodologies for 3-(Hexyloxy)propane-1,2-diol has become a primary research focus, driven by increasing environmental awareness and regulatory requirements. Green chemistry principles emphasize waste minimization, renewable feedstock utilization, and catalytic process development.

Solvent-free reaction protocols represent significant advances in green synthetic methodology. The reaction between glycidol and hexanol can proceed under solvent-free conditions using heterogeneous acid catalysts, eliminating organic solvent waste while maintaining high product yields. These approaches reduce environmental impact while simplifying product purification procedures.

The utilization of renewable feedstocks aligns with sustainable chemistry principles. Glycerol, abundantly available from biodiesel production, serves as an ideal renewable starting material for ether synthesis. Similarly, hexanol can be derived from biomass through fermentation or catalytic conversion of renewable resources.

Catalytic system design emphasizing recyclability and minimal waste generation has yielded significant improvements in process sustainability. Heterogeneous catalysts enable facile separation from reaction mixtures and multiple reaction cycles without performance degradation. Ion-exchange resins, montmorillonite clays, and supported metal catalysts demonstrate excellent recyclability characteristics.

Water as a reaction medium has gained attention for ether synthesis applications, particularly in reductive etherification protocols. The use of environmentally benign hydrogen as a reducing agent, combined with aqueous reaction media, provides highly sustainable synthetic alternatives to traditional methods employing organic solvents and stoichiometric reducing agents.

Energy efficiency considerations have led to the development of microwave-assisted synthesis protocols and room-temperature reaction conditions. These approaches significantly reduce energy consumption while maintaining synthetic efficiency, contributing to overall process sustainability.

Catalytic Process Innovations

Contemporary catalytic systems for 3-(Hexyloxy)propane-1,2-diol synthesis have evolved significantly beyond traditional homogeneous acid and base catalysts, incorporating sophisticated heterogeneous systems that offer enhanced selectivity, recyclability, and environmental compatibility.

Lewis acid catalysts, particularly aluminum trifluoromethanesulfonate and related metal triflates, have demonstrated exceptional performance in glycidol-alcohol coupling reactions. These catalysts operate under mild conditions with loading levels as low as 0.01 mol%, achieving quantitative conversion with selectivities exceeding 99%. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, facilitating nucleophilic attack by alcohol substrates.

Single-atom catalysts represent frontier developments in catalytic science, offering maximum atom utilization efficiency combined with uniform active sites. These systems provide opportunities for fundamental mechanistic understanding while delivering practical synthetic advantages. The precise control over active site geometry enables fine-tuning of selectivity and activity for specific transformations.

Bimetallic catalytic systems have emerged as powerful tools for complex synthetic transformations. Calcium-gold bimetallic catalysts demonstrate remarkable capability in asymmetric cascade reactions, enabling stereocontrolled synthesis of chiral ether products. These systems operate through synergistic effects between metal centers, providing access to reaction pathways unavailable with monometallic catalysts.

Enzymatic catalysis offers highly selective alternatives to traditional chemical methods. Lipase-catalyzed transesterification reactions enable ether formation under mild aqueous conditions with excellent enantioselectivity. These biocatalytic approaches operate at ambient temperature and atmospheric pressure while exhibiting remarkable substrate specificity.

Photocatalytic and electrocatalytic methods represent emerging areas of innovation in ether synthesis. Electrochemical generation of carbocation intermediates from carboxylic acid precursors enables access to hindered ether products under non-acidic conditions. These methods offer precise control over reactive intermediate formation while operating under mild conditions.

Stereoselective Synthesis Strategies

The stereocontrolled synthesis of 3-(Hexyloxy)propane-1,2-diol, while challenging due to the compound's structural characteristics, benefits from advanced synthetic methodologies that enable precise control over stereochemical outcomes.

Asymmetric catalysis represents the most sophisticated approach to stereoselective ether synthesis. Chiral metal complexes, particularly those based on iridium and palladium, enable enantioselective formation of ether linkages through asymmetric allylic substitution and related mechanisms. These catalysts achieve enantiomeric excesses exceeding 90% while maintaining high chemical yields.

The development of chiral auxiliaries specifically designed for ether synthesis has provided alternative approaches to stereochemical control. Norbornene-derived aldehyde auxiliaries enable highly diastereoselective desymmetrization of meso-diols through intramolecular etherification sequences. These auxiliaries can be recovered and recycled, making the overall process economically viable.

Stereoselective ring-opening reactions of epoxide intermediates offer another avenue for stereochemical control. The regioselective and stereospecific opening of glycidyl ether intermediates by alcohol nucleophiles proceeds with predictable stereochemical outcomes. These reactions follow well-established mechanistic principles that enable rational design of stereoselective synthetic sequences.

Organocatalytic approaches utilizing N-heterocyclic carbenes have demonstrated remarkable capability in the synthesis of axially chiral diaryl ethers. While not directly applicable to 3-(Hexyloxy)propane-1,2-diol synthesis, these methodologies illustrate the potential for organocatalytic stereocontrol in ether formation reactions.

The utilization of substrate-controlled stereochemistry represents a practical approach to stereoselective synthesis. The inherent facial selectivity of glycerol derivatives, combined with appropriate choice of reaction conditions and protecting group strategies, enables predictable stereochemical outcomes without requiring chiral catalysts or auxiliaries.

Contemporary synthetic planning for stereoselective ether synthesis increasingly relies on computational chemistry tools to predict and optimize stereochemical outcomes. Density functional theory calculations enable evaluation of competing transition states and prediction of selectivity before experimental implementation. These computational approaches accelerate method development while reducing experimental effort and resource consumption.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant